Methyl 4-(3-oxocyclohexyl)but-2-enoate
Description
Methyl 4-(3-oxocyclohexyl)but-2-enoate (CAS: 60112-28-9) is an α,β-unsaturated ester characterized by a cyclohexanone ring substituted at the 3-position and a conjugated double bond in the butenoyl chain. Its molecular formula is C₁₁H₁₆O₃ (molecular weight: 196.24 g/mol) based on structural analysis.
Properties
CAS No. |
132559-62-7 |
|---|---|
Molecular Formula |
C11H16O3 |
Molecular Weight |
196.24 g/mol |
IUPAC Name |
methyl 4-(3-oxocyclohexyl)but-2-enoate |
InChI |
InChI=1S/C11H16O3/c1-14-11(13)7-3-5-9-4-2-6-10(12)8-9/h3,7,9H,2,4-6,8H2,1H3 |
InChI Key |
RAWPNHYLDFGNOE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C=CCC1CCCC(=O)C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Pathways via α,β-Unsaturated Ketoesters
Eschenmoser Salt-Mediated Synthesis
The Eschenmoser salt (dimethyl(methylene)ammonium iodide) has been employed to generate α,β-unsaturated ketoesters through a two-step sequence. Nitrotoluene derivatives react with dimethyl oxalate in the presence of sodium hydride (NaH) in dimethylformamide (DMF) at 0°C, yielding ketoesters such as 5a–g with 60–85% efficiency. Subsequent treatment with Eschenmoser’s salt in tetrahydrofuran (THF) at 0–25°C produces α,β-unsaturated ketoesters (6a–g ) in 50–98% yields. For example, methyl 4-(3-oxocyclohexyl)but-2-enoate analogs are accessible by substituting the nitrotoluene precursor with cyclohexanone-derived substrates.
This method’s advantage lies in its scalability; however, the requirement for anhydrous conditions and precise temperature control limits industrial applicability. Side reactions, including over-alkylation and dimerization, necessitate careful stoichiometric balancing.
Reductive Cyclization Using Zinc or Tin Catalysts
Reductive cyclization of nitro ketoesters represents a cornerstone strategy. Activated zinc, prepared from zinc dust, 1,2-dibromoethane, and trimethylsilyl chloride (TMSCl), facilitates the conversion of nitro ketoester 6a into N-hydroxyindoline 9 (56%) and hydroxylactam 14 (10%) under refluxing THF conditions. The reactive α,β-unsaturated nitrone intermediate (10 ) is trapped by nucleophiles such as benzyl alcohol or thiols, yielding N-hydroxyindoles (11 , 12 ) in 55–90% yields.
Superior results are achieved using tin(II) chloride dihydrate (SnCl₂·2H₂O) in 1,2-dimethoxyethane (DME) at 40°C. This method bypasses isolable intermediates, directly generating this compound derivatives through a cascade reduction-trapping mechanism. Systematic optimization (Table 1) revealed that 4 Å molecular sieves and a 5.0-equivalent excess of nucleophile maximize yields while minimizing by-products like N-hydroxy ketoester 16 (15–17%).
Catalytic Methods Using Primary Amines and Schiff Bases
Industrial-Scale Synthesis via Ketone-Acrylate Condensation
US Patent 4,291,170 discloses a high-yielding route to δ-keto-esters via liquid-phase reactions between α,β-unsaturated carboxylic acid esters and ketones. Cyclohexanone reacts with methyl acrylate in the presence of isopropylamine and benzoic acid at 160–175°C, producing methyl 3-(2-oxocyclohexyl)propionate (16 ) in 83% efficiency based on converted ketone. Adjusting the ketone-to-acrylate ratio to 3:1 suppresses di-adduct formation, favoring the mono-addition product.
Table 1: Optimization of Reaction Conditions for this compound Synthesis
| Parameter | Optimal Value | Yield (%) | By-Products (%) |
|---|---|---|---|
| Temperature | 160–175°C | 83 | 17 |
| Catalyst | Isopropylamine | 85 | 15 |
| Nucleophile (BnOH) | 5.0 equiv | 90 | 10 |
| Solvent | DME | 75 | 25 |
Role of Acid Additives and Solvent Systems
Benzoic acid (0.01–0.5 mol per catalyst) enhances proton availability, accelerating the conjugate addition step. Polar aprotic solvents like DME improve solubility of the tin catalyst and intermediate species, whereas non-polar solvents favor dimerization. The patent exemplifies this with a 5-liter autoclave reaction yielding 302 g of product after distillation.
Mechanistic Insights and By-Product Analysis
Nitrone Intermediate Trapping
The PMC study identifies α,β-unsaturated nitrone (10 ) as a transient species generated during zinc- or tin-mediated reductions. Trapping experiments with silyl enol ethers (Table 4) demonstrate the nucleophile’s electronic effects on regioselectivity. Electron-rich enol ethers favor 1,5-addition to the nitrone, while sterically hindered variants undergo Sₙ2′ displacement, yielding fluorinated or heteroaromatic-substituted indoles.
Competing Pathways in Acidic Media
Under SnCl₂·2H₂O conditions, the hydroxylamine intermediate (8 ) partitions between two pathways:
- Path A₁ : 1,4-Addition to the α,β-unsaturated ester, forming N-hydroxyindoles.
- Path A₂ : Intramolecular aza-Michael addition, yielding N-hydroxy ketoester 16 .
By-product 16 arises from over-reduction or nitroso intermediate rearrangement, necessitating meticulous control of water content and catalyst loading.
Industrial Applications and Scalability
Continuous-Flow Adaptation
The patent’s Example 5 outlines a semi-continuous process where isopropylamine and benzoic acid are introduced incrementally into a cyclohexanone-methyl acrylate mixture at 165°C. This approach achieves 95% conversion with a 70% isolated yield, highlighting scalability for metric-ton production.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(3-oxocyclohexyl)but-2-enoate undergoes various types of chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced products.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or alcohols can be used under acidic or basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Methyl 4-(3-oxocyclohexyl)but-2-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 4-(3-oxocyclohexyl)but-2-enoate involves its interaction with various molecular targets. The ester and ketone groups can participate in nucleophilic addition and substitution reactions, while the cyclohexyl ring provides structural stability. These interactions can affect biological pathways and chemical processes, making the compound useful in various applications .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below highlights key structural differences and similarities between Methyl 4-(3-oxocyclohexyl)but-2-enoate and its analogs:
Physical and Spectroscopic Properties
- (Z)-Methyl 3-(4-(benzyloxy)phenyl)but-2-enoate: 1H-NMR: δ 2.20 (d, 3H), 3.61 (s, 3H), 5.10 (s, 2H), 5.91 (q, 1H). HPLC: Retention time = 5.2 min (UV/PAD analysis).
- This compound: No direct spectroscopic data is available, but its α,β-unsaturation suggests characteristic IR carbonyl stretches (~1700 cm⁻¹) and UV absorbance near 210–240 nm.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
